2-(1,3-Benzodioxole-4-yl)ethanamine
Overview
Description
2-(1,3-Benzodioxole-4-yl)ethanamine, also known as 3,4-methylenedioxyphenethylamine, is an organic compound with the molecular formula C9H11NO2. It is a derivative of phenethylamine and contains a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxole-4-yl)ethanamine can be achieved through several methods. One common approach involves the reduction of 3,4-methylenedioxyphenylacetonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the nitrile group being reduced to an amine group.
Another method involves the reductive amination of 3,4-methylenedioxybenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. This reaction results in the formation of the desired ethanamine derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxole-4-yl)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-(1,3-Benzodioxole-4-yl)ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxole-4-yl)ethanamine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound can act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters and influencing various physiological processes . Additionally, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound of 2-(1,3-Benzodioxole-4-yl)ethanamine, lacking the benzodioxole ring.
3,4-Methylenedioxyamphetamine (MDA): A psychoactive compound with a similar structure but containing an additional methyl group on the amine.
3,4-Methylenedioxymethamphetamine (MDMA): A well-known psychoactive drug with a similar structure but containing an additional methyl group on the amine and a methylene bridge.
Uniqueness
This compound is unique due to its specific structural features, including the benzodioxole ring, which imparts distinct chemical and biological properties.
Biological Activity
2-(1,3-Benzodioxole-4-yl)ethanamine, also known by its CAS number 33542-90-4, is a compound that has garnered attention for its potential biological activities. This article delves into the various biological activities associated with this compound, including its interactions with biological targets, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a benzodioxole moiety, which is known for its diverse biological activities. The compound can be represented by the following chemical formula:
- Molecular Formula : C10H11NO2
- Molecular Weight : 179.20 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in relation to neurotransmitter systems and antimicrobial properties.
Serotonin Receptor Affinity
Studies have shown that this compound has an affinity for serotonin receptors. This interaction suggests potential implications for mood regulation and anxiety disorders. Specifically, it has been noted that the compound may act as a serotonin receptor agonist, which could lead to enhanced serotonergic signaling in the brain.
Antimicrobial Activity
In addition to its neuropharmacological effects, this compound has demonstrated antimicrobial properties. Research indicates that compounds containing the benzodioxole structure often exhibit significant antifungal and antibacterial activities. For instance, derivatives of benzodioxole have shown effectiveness against various phytopathogenic fungi .
Research Findings and Case Studies
The following table summarizes key findings from recent studies regarding the biological activity of this compound.
Detailed Research Findings
- Serotonin Receptor Interaction : A study highlighted that this compound binds effectively to serotonin receptors (5-HT receptors), which may lead to therapeutic applications in treating depression and anxiety disorders.
- Antifungal Properties : In vitro tests revealed that compounds related to benzodioxole exhibited significant antifungal activity against fungi like C. lunata and A. alternata, with effective concentrations as low as 10 μg/mL . This suggests that derivatives of this compound could be developed into new antifungal agents.
- Larvicidal Activity : The compound's structural relatives were evaluated for their efficacy in controlling mosquito populations, specifically targeting Aedes aegypti larvae. Results indicated promising larvicidal activity with low toxicity to mammalian cells .
Properties
IUPAC Name |
2-(1,3-benzodioxol-4-yl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3H,4-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQBCGOHTNBZHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33542-90-4 | |
Record name | 2-(1,3-dioxaindan-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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